sulfatos de fenil

Phenylsulfates are a class of organic compounds derived from sulfuric acid and phenol, characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring. These compounds exhibit versatile chemical properties making them valuable in various applications such as surfactants, pharmaceuticals, and agrochemicals.

Phenylsulfates are typically prepared through the reaction between phenol and sulfuric acid. The resulting product is often used as intermediates in the synthesis of more complex molecules. Their hydrophilic nature due to the sulfonic group allows them to act as excellent surfactants, facilitating the dispersion or dissolution of other substances.

In pharmaceuticals, phenylsulfates can serve as precursors for drug development, particularly in anti-inflammatory and analgesic applications. Additionally, they have been explored for their potential antimicrobial properties, contributing to new drug discovery efforts. Due to their broad utility, these compounds are crucial components in multiple industries including cosmetics, detergents, and agriculture.

Phenylsulfates offer a range of functional benefits due to their chemical structure, making them indispensable in modern chemistry and its applications.

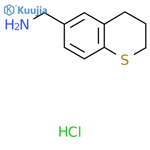

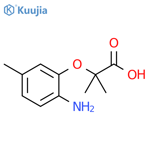

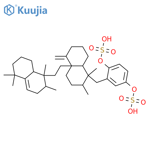

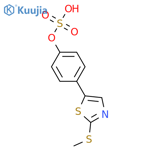

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

Akaterpin | 188576-24-1 | C36H54O8S2 |

|

Tridentatol C; O-Sulfate | 439255-40-0 | C10H9NO4S3 |

|

Tridentatol D; O-Sulfate | 439256-22-1 | C10H11NO4S3 |

|

Hemibastadin 1; 4-Sulfate | 848027-76-9 | C17H16Br2N2O7S |

|

34346-68-4 | C6H3Cl3O4S | |

|

Siphonodictyal B; 18,21-Disulfate | 934283-22-4 | C22H30O10S2 |

|

Siphonodictyal B; 21-Sulfate | 934283-21-3 | C22H30O7S |

|

Siphonodictyoic acid; 22-Aldehyde, 17-O-sulfate | 934283-25-7 | C22H30O6S |

|

Symbioimine | 862479-86-5 | C19H23NO5S |

|

Pentaporin A; 1'-Sulfate | 479499-86-0 | C42H62O15S5 |

Literatura Relacionada

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

Fornecedores recomendados

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados